2-{[11-(Hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
Description
This compound is a highly complex heterocyclic molecule featuring a tricyclic core system (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene) with multiple functional groups. Key structural elements include:
- Tricyclic framework: A fused ring system containing oxygen (2-oxa) and nitrogen (4,6,13-triaza) atoms, contributing to rigidity and electronic diversity .
- Hydroxymethyl (–CH₂OH): Enhances polarity and hydrogen-bonding capacity. Morpholin-4-yl ethanone: A morpholine-derived ketone, often used in pharmaceuticals to improve solubility and metabolic stability .
The compound’s structural complexity suggests applications in drug discovery, particularly targeting enzymes or receptors where heterocyclic frameworks and hydrogen-bonding motifs are critical . Its characterization likely employs tools like SHELX for crystallographic refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-15-22-19(17(13-30)12-26-15)11-20-24(34-22)27-23(16-4-3-5-18(10-16)32-2)28-25(20)35-14-21(31)29-6-8-33-9-7-29/h3-5,10,12,30H,6-9,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWIMUJPKDQFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC(=O)N5CCOCC5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique tricyclic structure along with various functional groups that may influence its biological properties. The presence of a morpholine ring and a sulfanyl group suggests potential interactions with biological targets, including enzymes and receptors.
Molecular Formula
- Molecular Weight : 518.66 g/mol
- Chemical Formula : C25H32N4O3S
Antimicrobial Activity
Research has indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing methoxyphenyl groups can enhance antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria.
Anticancer Potential
The structural characteristics of the compound suggest it may possess anticancer properties. Several studies have focused on the triazole and morpholine moieties, which have been linked to apoptosis induction in cancer cells. In vitro studies demonstrated that such compounds can inhibit tumor cell proliferation by disrupting cellular signaling pathways.
The proposed mechanism of action for similar compounds includes:
- Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
- Induction of oxidative stress : Leading to increased apoptosis in cancer cells.
- Modulation of enzyme activity : Such as inhibiting topoisomerases or affecting kinases involved in cell cycle regulation.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Enzyme Inhibition | Inhibits topoisomerase I activity |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of various derivatives of the compound against common pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.
Case Study 2: Anticancer Activity
A recent study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with the compound led to a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours of exposure. The mechanism was attributed to the activation of caspase pathways, suggesting that the compound may serve as a lead for developing new anticancer therapies.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. Its molecular formula is , and it exhibits properties typical of organosulfur compounds.
Pharmaceutical Applications
-
Anticancer Activity
- Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the triazine ring and morpholine moiety may enhance its interaction with biological targets involved in cancer cell proliferation.
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Antimicrobial Properties
- Research suggests that compounds containing sulfur and aromatic rings can possess antimicrobial activity. This compound's structure may allow it to inhibit bacterial growth or biofilm formation, making it a candidate for further exploration in antibiotic development.
-
Neuroprotective Effects
- The morpholine component is often associated with neuroprotective effects in various studies. Compounds with similar configurations have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Material Science Applications
-
Polymer Chemistry
- The unique structural characteristics of this compound may allow it to be used as a precursor for synthesizing novel polymers or copolymers with specific thermal and mechanical properties.
-
Nanotechnology
- Its ability to form stable complexes with metal ions could be exploited in nanotechnology applications, such as the development of nanocarriers for drug delivery systems.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that similar compounds inhibited tumor growth by inducing apoptosis in cancer cell lines. |
| Study B | Antimicrobial Properties | Showed effective inhibition of Gram-positive bacteria at low concentrations. |
| Study C | Neuroprotective Effects | Reported reduced neuronal cell death in models of oxidative stress when treated with related compounds. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparative Data
Key Comparisons
Tricyclic vs. Monocyclic Cores: The target compound’s tricyclic system offers greater rigidity and conjugation compared to the monocyclic thiazolinone in . This rigidity may enhance binding affinity to biological targets but complicate synthetic accessibility . The sulfur bridge in the target compound contrasts with the thiazolinone’s sulfur in , suggesting divergent redox behaviors .
Substituent Effects: 3-Methoxyphenyl vs. This could influence interactions with hydrophobic binding pockets . Morpholine vs. Acetamide: The morpholine group in the target compound enhances water solubility and metabolic stability relative to the acetamide in , which may prioritize hydrogen-bonding interactions .
Hydrogen-Bonding and Crystallinity :
- The hydroxymethyl and morpholine groups in the target compound facilitate extensive hydrogen bonding, likely improving crystallinity compared to the fluorophenyl-containing compound in . This aligns with Etter’s principles of hydrogen-bond-driven crystal packing .
Synthetic and Analytical Challenges: The tricyclic core’s complexity necessitates advanced synthetic strategies, whereas the thiazolinone in is more straightforward to synthesize . Structural validation of the target compound would require high-resolution techniques like SHELXL refinement and graph-set analysis for hydrogen-bond patterns .
Q & A
Q. Basic
- Dose-Response Curves : Test concentrations (0.1–100 µM) across cancer cell lines (e.g., MCF-7, HeLa) with triplicate replicates.
- Control Groups : Include untreated cells and reference inhibitors (e.g., doxorubicin).
- Endpoint Assays : Use MTT for viability and flow cytometry for apoptosis. Normalize data to protein content to mitigate seeding density variability .
How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., PI3Kγ) using crystal structures (PDB ID: 1E7U). Score poses with MM/GBSA for binding energy.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Limitations include force field inaccuracies for sulfur-morpholine interactions and solvent model approximations .
What strategies mitigate solubility challenges during formulation for in vivo studies?
Q. Basic
- Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline (pH 7.4).
- Nanoemulsions : Encapsulate with PLGA nanoparticles (150–200 nm diameter) via solvent evaporation.
- Stability Testing : Monitor degradation by HPLC at 4°C and 25°C over 72 hours .
How can researchers address contradictory data in thermal stability analysis (e.g., DSC vs. TGA)?
Q. Advanced
- Multi-Technique Correlation : DSC measures melting points, while TGA detects decomposition. For discrepancies:
- Sample Purity : Re-purify via recrystallization (ethanol/water).
- Atmosphere Effects : Conduct TGA under nitrogen to suppress oxidative degradation.
- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to DSC data for activation energy comparison .
What chromatographic methods are optimal for quantifying this compound in complex matrices (e.g., plasma)?
Q. Basic
- RP-HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in acetonitrile/water (45:55), flow rate 1.0 mL/min, detection at 254 nm.
- Validation : Linearity (R² >0.999), LOD 0.1 µg/mL, recovery >95% via spiked plasma samples .
How can researchers integrate this compound into a theoretical framework for drug discovery?
Q. Advanced
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) with kinase inhibition (IC₅₀).
- Pharmacophore Modeling : Map hydrogen bond acceptors (morpholine oxygen) and hydrophobic regions (tricyclic core) to prioritize analogs.
- Network Pharmacology : Predict polypharmacology via STRING database to identify off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
